2-(4-Chlorophenyl)pyrrolidine
Overview
Description
“2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the linear formula C10H12ClN . It has a molecular weight of 181.66 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine”, can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives can be synthesized .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)pyrrolidine” has been characterized and confirmed through several dimeric forms optimized at three DFT levels . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties have been established .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
Scientific Research Applications
Stereoselective Behavior in Medicinal Chemistry
1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a compound related to 2-(4-Chlorophenyl)pyrrolidine, has been studied for its stereoselective behavior as a blocker of cardiovascular L-type calcium channels. The research involves separating enantiomers, studying functional, electrophysiological, and binding properties, and performing in silico superimpositions with diltiazem, a known calcium channel blocker. This study contributes to understanding the cardiac stereoselectivity and vascular stereospecificity of such compounds (Carosati et al., 2009).
Synthesis of Arylsulfonylpyrrolidines
A study focused on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a derivative of 2-(4-Chlorophenyl)pyrrolidine. This reaction represents a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives, highlighting the versatility of 2-(4-Chlorophenyl)pyrrolidine in synthetic organic chemistry (Smolobochkin et al., 2017).
Role in Coordination Chemistry
Research on Co(III) complexes incorporating pyrrolidine, including 2-(4-Chlorophenyl)pyrrolidine, has been conducted. These studies involve synthesis, characterization, and X-ray diffraction analysis, providing insights into the structural and bonding aspects in coordination chemistry (Amirnasr et al., 2001).
Crystallography and Molecular Structure
The molecular and crystal structures of compounds containing the 2-(4-Chlorophenyl)pyrrolidine framework have been extensively studied. These studies offer valuable information on the conformation, bonding, and intermolecular interactions of such compounds, contributing to the field of crystallography and molecular modeling (Sundar et al., 2011).
Antimicrobial Activity
A novel bicyclic thiohydantoin fused to pyrrolidine, incorporating the 2-(4-Chlorophenyl)pyrrolidine structure, has been synthesized and tested for its antimicrobial activity. This research highlights the potential of such compounds in the development of new antimicrobial agents (Nural et al., 2018).
Safety And Hazards
“2-(4-Chlorophenyl)pyrrolidine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Future Directions
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine”, is expected to continue, especially in the field of drug research and development .
properties
IUPAC Name |
2-(4-chlorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHHGGKKRPPWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343808 | |
Record name | 2-(4-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pyrrolidine | |
CAS RN |
38944-14-8 | |
Record name | 2-(4-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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